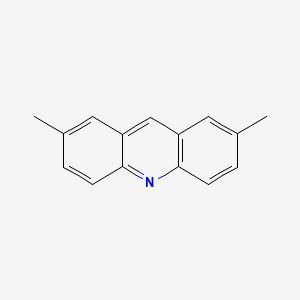
2,7-Dimethylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two methyl groups attached to the acridine core at positions 2 and 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,7-Dimethylacridine can be synthesized through various methods. One common approach involves the condensation of 2,4-diaminotoluene with formic acid, followed by deamination through diazotization . Another method involves the photochemical reaction of di(para-tolyl)amine with bromoform, utilizing microsecond impulse photolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Brominated acridine derivatives.
Aplicaciones Científicas De Investigación
2,7-Dimethylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylacridine involves its ability to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation can lead to DNA damage, making it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
2,7-Dimethylacridine can be compared with other acridine derivatives:
1,8-Dimethylacridine: Similar in structure but with methyl groups at positions 1 and 8.
2,7-Bis(bromomethyl)acridine: Contains bromomethyl groups instead of methyl groups, leading to different reactivity and applications.
Amsacrine: An aminoacridine derivative used clinically to treat acute leukemia and lymphoma.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Propiedades
Número CAS |
88844-42-2 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2,7-dimethylacridine |
InChI |
InChI=1S/C15H13N/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)16-14/h3-9H,1-2H3 |
Clave InChI |
ITLFEIRERKXAAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=CC(=C3)C)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


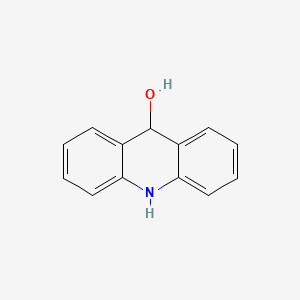
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)
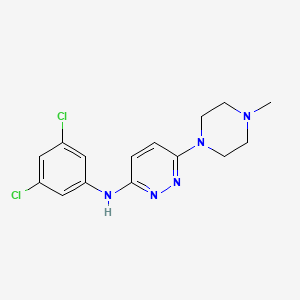

![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)


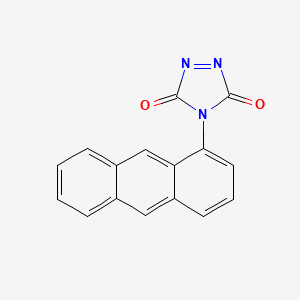
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)
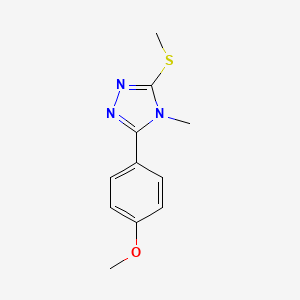
![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
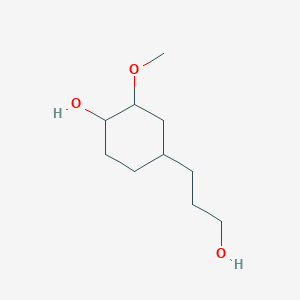
![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)

